N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 3,4-dichlorophenyl group and a cyclopropanecarboxamide moiety, making it structurally unique and functionally versatile.
Properties
IUPAC Name |
N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O/c1-11(13-4-5-15(18)16(19)10-13)21-8-6-14(7-9-21)20-17(22)12-2-3-12/h4-5,10-12,14H,2-3,6-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEDBPCVEVMWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N2CCC(CC2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3,4-dichlorophenylacetonitrile with piperidine under basic conditions to form the corresponding piperidine derivative.
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Cyclopropanecarboxamide Formation: : The piperidine derivative is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This step forms the cyclopropanecarboxamide moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
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Biology: : Investigated for its
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
